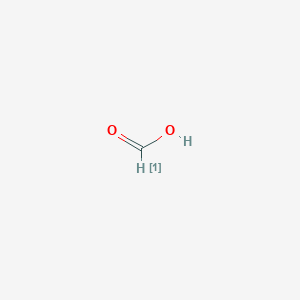
Formic-d acid
Overview
Description
Formic-d acid, also known as deuterated formic acid, is a derivative of formic acid where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the chemical formula DCOOH. This compound is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Mechanism of Action
Target of Action
Formic acid, also known as methanoic acid, is the simplest carboxylic acid and plays a significant role in various biological processes . It interacts with several targets, including enzymes like hydroxypyruvate isomerase, delta-aminolevulinic acid dehydratase, heme oxygenase 1, and others . These enzymes are involved in various biochemical processes, contributing to the overall functionality of the organism .
Mode of Action
Formic acid’s interaction with its targets leads to various changes. For instance, it can induce a viable-but-non-culturable state in certain bacteria, triggering new antimicrobial resistance traits . This interaction alters the normal functioning of the bacteria, leading to changes in their growth and survival .
Biochemical Pathways
Formic acid is involved in several biochemical pathways. It is an important intermediate in chemical synthesis and occurs naturally, most famously in the venom of bee and ant stings . It is also involved in the electro-oxidation process, which is still under debate due to its multi-electron and multi-pathway nature .
Pharmacokinetics
Formic acid is readily metabolized and eliminated by the body . After absorption, it is metabolized to carbon dioxide or excreted unchanged with the urine . Depending on the species of animal, the half-life of the substance is 15 minutes to 1 hour . For humans, it was given as 2.5 hours .
Result of Action
The molecular and cellular effects of formic acid’s action are diverse. For instance, it has been shown to cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It also has a significant impact on the environment, where it helps control the pH levels in water, creating a suitable environment for aquatic organisms .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of formic acid. It naturally occurs in the environment and is biodegradable . Large-scale industrial use and improper disposal can have negative environmental impacts . Moreover, formic acid is considered one of the most promising materials for hydrogen storage today .
Biochemical Analysis
Biochemical Properties
Formic acid participates in several key biochemical reactions. It is involved in the tetrahydrofolate cycle and the serine cycle, which are essential for the metabolism of one-carbon compounds . Formic acid interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Formic acid influences various types of cells and cellular processes. In the context of energy production, formic acid has been studied extensively for its role in direct formic acid fuel cells (DFAFC). These cells have attracted significant attention due to their low fuel crossover, high safety, and high theoretical power density .
Molecular Mechanism
At the molecular level, formic acid exerts its effects through several mechanisms. It is involved in the anodic electro-oxidation process, a model reaction for the electrooxidation of many small organic molecules . This process involves multiple electron and pathway interactions, contributing to the complexity of formic acid’s molecular mechanism .
Temporal Effects in Laboratory Settings
The effects of formic acid can change over time in laboratory settings. Studies have shown that formic acid can stimulate metabolic pathways in response to environmental stress, but it can also weaken certain pathways, resulting in changes in protein content .
Dosage Effects in Animal Models
The effects of formic acid vary with different dosages in animal models. For instance, formic acid has been used as an antimicrobial in poultry production, and its effects on the gastrointestinal microbiota and growth performance of pigs have been studied .
Metabolic Pathways
Formic acid is involved in several metabolic pathways. It plays a role in the tetrahydrofolate cycle, serine cycle, and is also involved in the electrooxidation process .
Transport and Distribution
Formic acid is transported and distributed within cells and tissues. It is used in the form of aqueous solutions or in the form of sodium, potassium, or calcium formate . The transport and distribution of formic acid within cells and tissues are crucial for its function and activity .
Subcellular Localization
Current methods for determining protein subcellular localization, such as Localization of Organelle Proteins by Isotope Tagging (LOPIT), could potentially be applied to study the subcellular localization of formic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Deuterium Exchange Reaction: Formic-d acid can be synthesized by the deuterium exchange reaction of formic acid with deuterium oxide (D2O). The reaction is typically carried out under acidic conditions to facilitate the exchange of hydrogen with deuterium. [ \text{HCOOH} + \text{D}_2\text{O} \rightarrow \text{DCOOH} + \text{H}_2\text{O} ]
-
Direct Synthesis: Another method involves the direct synthesis of this compound from carbon monoxide and deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C). [ \text{CO} + \text{D}_2 \rightarrow \text{DCOOH} \quad \text{(in the presence of Pd/C)} ]
Industrial Production Methods: Industrial production of this compound is not as common as its laboratory synthesis due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: Formic-d acid can undergo oxidation to produce carbon dioxide and deuterium oxide. [ \text{DCOOH} + \text{O}_2 \rightarrow \text{CO}_2 + \text{D}_2\text{O} ]
-
Reduction: It can be reduced to deuterium gas and carbon monoxide. [ \text{DCOOH} \rightarrow \text{CO} + \text{D}_2 ]
-
Dehydrogenation: this compound can decompose to produce carbon dioxide and deuterium gas. [ \text{DCOOH} \rightarrow \text{CO}_2 + \text{D}_2 ]
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Dehydrogenation: Often catalyzed by metals such as palladium or platinum.
Major Products:
Oxidation: Carbon dioxide and deuterium oxide.
Reduction: Carbon monoxide and deuterium gas.
Dehydrogenation: Carbon dioxide and deuterium gas.
Scientific Research Applications
Formic-d acid is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used as a solvent and a reference standard in NMR spectroscopy due to its deuterium content, which provides a distinct signal.
Isotope Labeling: It is used in various chemical and biological studies to trace the pathway of formic acid in metabolic processes.
Catalysis Research: this compound is used in studies involving catalytic reactions, particularly those involving hydrogenation and dehydrogenation processes.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Comparison with Similar Compounds
Acetic-d Acid (CD3COOH): Used in NMR spectroscopy and as a solvent in deuterated form.
Propionic-d Acid (CD3CH2COOH): Used in isotope labeling and metabolic studies.
Deuterated Methanol (CD3OD): Commonly used as a solvent in NMR spectroscopy.
Formic-d acid stands out due to its simplicity and the ease with which it can be synthesized and utilized in various scientific applications.
Properties
IUPAC Name |
deuterioformic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.031 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-71-5 | |
| Record name | 917-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deuteration in formic-d acid affect the study of proton transfer reactions?
A1: this compound is an invaluable tool for investigating the dynamics of double proton transfer. Infrared spectroscopy studies on gaseous formic acid dimer, (HCOOH)2, and its deuterated analog, (DCOOH)2, provide insights into the potential energy surfaces governing these reactions. [] The distinct vibrational frequencies associated with O-H and O-D stretches allow researchers to decipher the complexities of proton transfer mechanisms.
Q2: Can you elaborate on the use of this compound in determining the ionization constant ratio of formic acid?
A2: The ionization constant ratio of formic acid (HCOOH) and this compound in aqueous solutions was determined to be Ka(H)/Ka(D) = 1.06 ± 0.03 at 24.0 ± 0.5°C. [] This experiment utilized this compound to measure the secondary equilibrium deuterium isotope effect, offering valuable insights into the influence of isotopic substitution on acidity.
Q3: What is the significance of this compound in understanding tautomerism in adenine derivatives?
A3: this compound is instrumental in synthesizing 2-deuterated adenine derivatives, enabling the study of tautomerism in these compounds. For instance, the synthesis of 9-alkyl-2-deuterio-N6-methoxyadenines and 2-deuterio-N6,9-dimethyladenine was achieved using this compound. [] The incorporation of deuterium at specific positions, facilitated by this compound, aids in interpreting NMR spectra and unraveling the equilibrium between amino and imino tautomeric forms.
Q4: How does this compound contribute to elucidating reaction mechanisms in ion-molecule reactions?
A4: this compound helps delineate the mechanisms of ion-molecule reactions. Studies examining these reactions in this compound, where ions were generated through electron bombardment, revealed specific reaction pathways and rate constants. [] The use of deuterated formic acid allows for the identification of specific hydrogen atom transfer events during these reactions.
Q5: What insights can computational chemistry offer in studying formic acid dimer and its proton transfer dynamics?
A5: Computational methods like Molecular Mechanics with Proton Transfer (MMPT) and Density Functional Tight Binding (DFTB) are powerful tools for simulating and interpreting experimental spectra of formic acid dimer. [] These simulations aid in understanding the shape of the potential energy surface for double proton transfer, estimating the energy barrier for the process, and predicting the vibrational frequencies associated with the O-H stretching motions.
Q6: Are there any historical breakthroughs associated with this compound?
A6: A landmark study in 1958 utilized anhydrous this compound to investigate hydride transfer mechanisms in the reduction of triphenylmethyl carbonium ion. [] This research provided compelling kinetic and isotopic evidence supporting the hydride transfer mechanism from formate ion to the carbonium ion, marking a significant milestone in understanding organic reaction mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


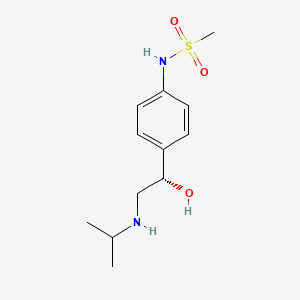
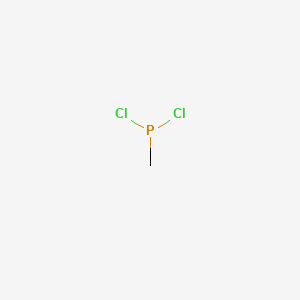
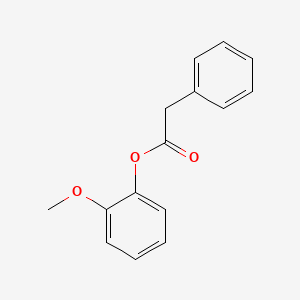
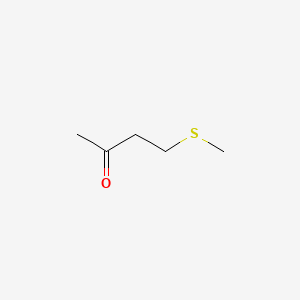
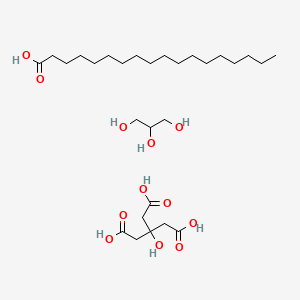
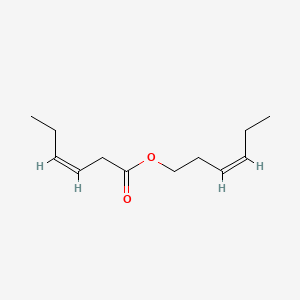
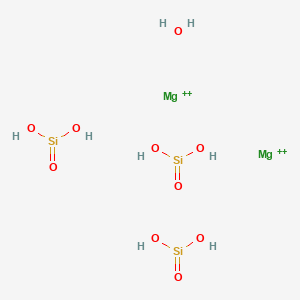
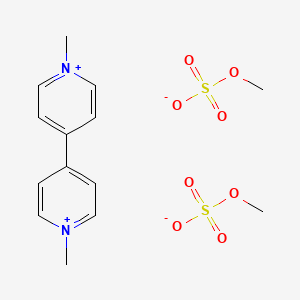

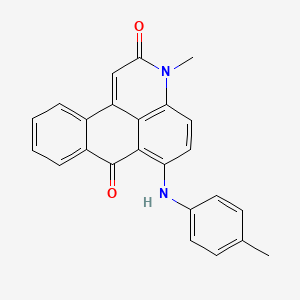
![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)



